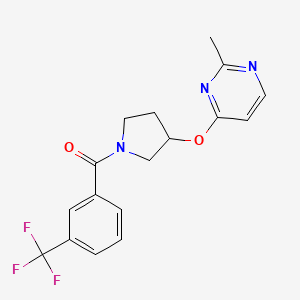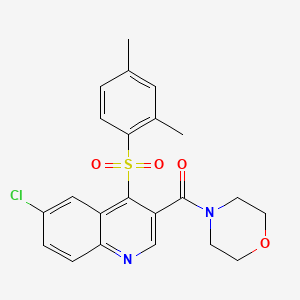
(6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone, also known as CDK9 inhibitor, is a small molecule compound that has been studied for its potential in cancer treatment. CDK9 is a protein that plays a crucial role in the regulation of gene expression and cell cycle progression. Inhibition of CDK9 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Wirkmechanismus
Mode of Action
It is known that the compound is an organic synthetic reagent, suggesting it may interact with various biological targets to induce changes .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
As an organic synthetic reagent, it may be used to synthesize other compounds, but its direct effects on cells and molecules are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound may exhibit toxicity and pose risks to the environment and health. Therefore, strict safety procedures should be followed when handling this compound to avoid skin contact, inhalation, or ingestion, and to prevent environmental contamination .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor is its specificity for (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively low potency compared to other CDK inhibitors. This may limit its efficacy in certain cancer types or in combination with other cancer treatments.
Zukünftige Richtungen
There are several future directions for the study of the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor. One area of interest is the development of more potent derivatives of this compound. Another direction is the investigation of the potential of this compound as an immunotherapy agent. Additionally, the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor may have potential in combination with other cancer treatments, such as radiation therapy or immunotherapy. Finally, the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor may have potential in the treatment of other diseases beyond cancer, such as viral infections or autoimmune disorders.
Synthesemethoden
The synthesis of (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone involves a series of chemical reactions. The starting materials include 6-chloro-3-quinolinecarbonitrile, 2,4-dimethylbenzenesulfonyl chloride, and morpholine. The reaction proceeds through several steps, including the formation of an intermediate sulfonyl chloride and the final coupling of the quinoline moiety with the morpholine-containing fragment. The synthesis of this compound has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
The (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor has been extensively studied for its potential in cancer treatment. In vitro and in vivo studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have a synergistic effect when combined with other cancer treatments.
Eigenschaften
IUPAC Name |
[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-3-6-20(15(2)11-14)30(27,28)21-17-12-16(23)4-5-19(17)24-13-18(21)22(26)25-7-9-29-10-8-25/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBRGMUPKXUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2794281.png)
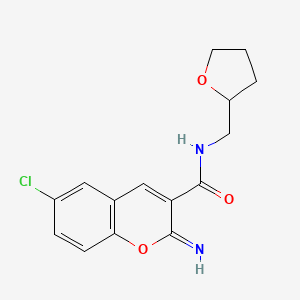
![5-ethyl-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2794284.png)
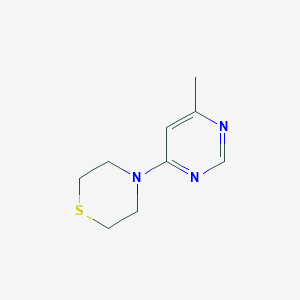
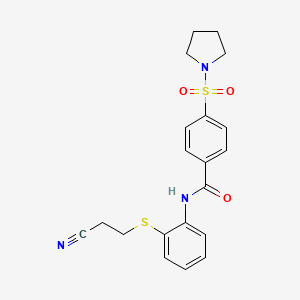
![N,N-dimethyl-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2794291.png)
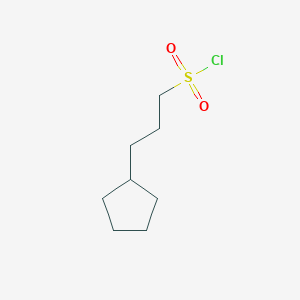
![2-oxo-2-(m-tolylamino)ethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2794296.png)
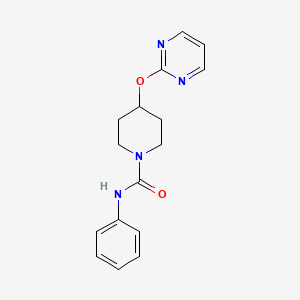
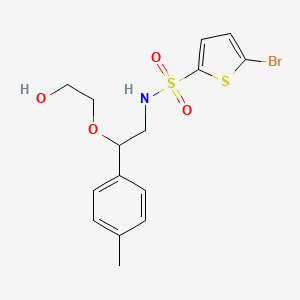
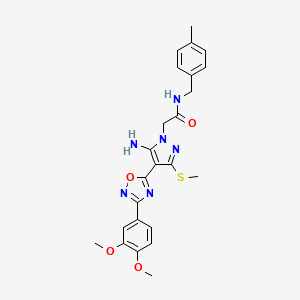

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2794302.png)
